molecular formula C13H18ClNO2 B295140 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate

2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate

Cat. No.: B295140
M. Wt: 255.74 g/mol
InChI Key: LXVAGLRESFCJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate is a chemical compound that is commonly used in scientific research. It is a member of the benzoate ester family and is used for a variety of purposes, including as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate is not fully understood, but it is thought to work by binding to specific receptors in the body. This binding can alter the function of these receptors, leading to changes in cellular signaling and ultimately affecting physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on the specific receptors it binds to. Some studies have suggested that it may have potential as a treatment for certain neurological disorders, while others have explored its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate in lab experiments is its ability to bind to specific receptors, allowing for precise manipulation of cellular signaling pathways. However, its effects can be difficult to predict and may vary depending on the specific experimental conditions.

Future Directions

There are many potential future directions for research involving 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate. Some possible areas of exploration include its potential as a therapeutic agent for neurological disorders, its ability to modulate immune responses, and its potential as a tool for studying cellular signaling pathways. Further research is needed to fully understand the compound's mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate can be achieved through a variety of methods. One common method involves the reaction of 4-chlorobenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate has a wide range of applications in scientific research. One common use is as a reagent in organic synthesis, where it can be used to create new compounds or modify existing ones. It is also used as a tool for studying the biochemical and physiological effects of certain compounds, as it can bind to specific receptors and alter their function.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate

InChI

InChI=1S/C13H18ClNO2/c1-10(2)15(3)8-9-17-13(16)11-4-6-12(14)7-5-11/h4-7,10H,8-9H2,1-3H3

InChI Key

LXVAGLRESFCJNM-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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